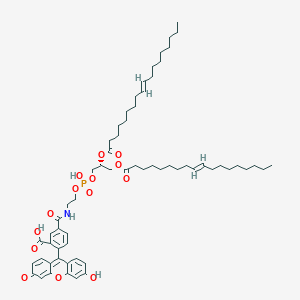
N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is a fluorescently labeled phospholipid derivative. This compound is widely used in biochemical and biophysical research due to its ability to integrate into lipid bilayers and its fluorescent properties, which make it an excellent probe for studying membrane dynamics and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine typically involves the conjugation of fluorescein-5-carbonyl chloride with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine. The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in esterification and amidation reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Esterification: Involves the reaction with carboxylic acids or their derivatives in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Amidation: Involves the reaction with amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products formed from these reactions include various fluorescently labeled derivatives that can be used for different biochemical applications.
Wissenschaftliche Forschungsanwendungen
N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is extensively used in scientific research due to its unique properties:
Chemistry: Used as a probe to study lipid bilayer dynamics and interactions.
Biology: Employed in fluorescence microscopy to visualize cellular membranes and track membrane-associated processes.
Medicine: Utilized in drug delivery research to study the behavior of lipid-based drug carriers.
Industry: Applied in the development of biosensors and diagnostic assays due to its fluorescent properties.
Wirkmechanismus
The compound exerts its effects through its integration into lipid bilayers, where it acts as a fluorescent probe. The fluorescein moiety absorbs light at a specific wavelength and emits fluorescence, allowing researchers to visualize and study membrane dynamics. The molecular targets include lipid molecules within the bilayer, and the pathways involved are related to membrane fluidity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein-5-isothiocyanate (FITC): Another fluorescent probe used for labeling proteins and other biomolecules.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A phospholipid commonly used in liposome formulations.
N-(Fluorescein-5-carbonyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: A similar compound with different fatty acid chains.
Uniqueness
N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is unique due to its combination of a fluorescent moiety and a phospholipid structure, which allows it to integrate into lipid bilayers and serve as a versatile probe for studying membrane dynamics.
Eigenschaften
Molekularformel |
C62H88NO14P |
|---|---|
Molekulargewicht |
1102.3 g/mol |
IUPAC-Name |
5-[2-[[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C62H88NO14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-58(66)73-46-51(76-59(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-75-78(71,72)74-42-41-63-61(68)48-35-38-52(55(43-48)62(69)70)60-53-39-36-49(64)44-56(53)77-57-45-50(65)37-40-54(57)60/h17-20,35-40,43-45,51,64H,3-16,21-34,41-42,46-47H2,1-2H3,(H,63,68)(H,69,70)(H,71,72)/b19-17+,20-18+/t51-/m1/s1 |
InChI-Schlüssel |
FDMHSBDQHQOSAH-YQAYVEMKSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate](/img/structure/B13728432.png)
![Ethyl 2-(6-bromo-1,5-dihydroimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13728446.png)
![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)
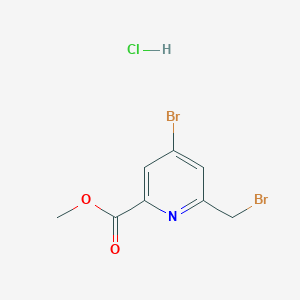

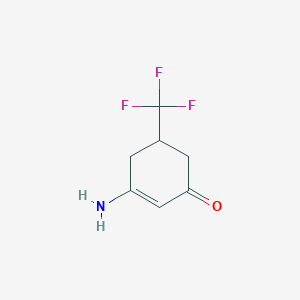
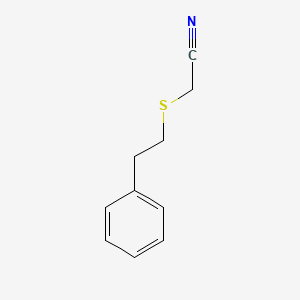
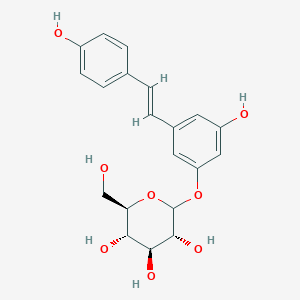
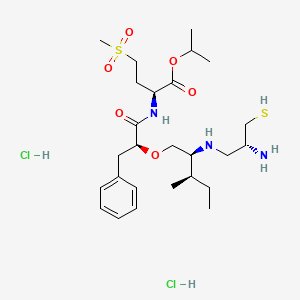
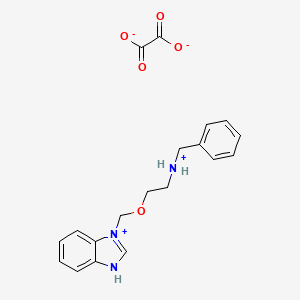
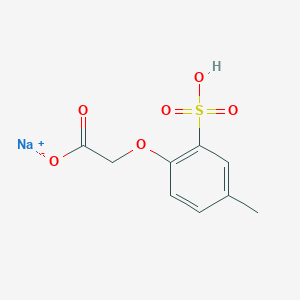
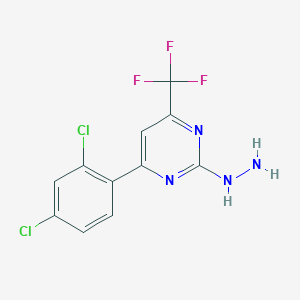
![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)

